(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2,6-difluorophenyl)methanone
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Overview
Description
(1,1-Difluoro-6-azaspiro[25]octan-6-yl)(2,6-difluorophenyl)methanone is a synthetic organic compound characterized by its unique spirocyclic structure and multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2,6-difluorophenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable azaspiro precursor and a difluoromethylating agent.
Introduction of the Difluorophenyl Group: This step involves the coupling of the spirocyclic intermediate with a 2,6-difluorophenyl halide under palladium-catalyzed cross-coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes:
Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2,6-difluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies.
Biology
In biological research, (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2,6-difluorophenyl)methanone is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
The compound is explored for its potential medicinal properties, including its use as an inhibitor of specific enzymes or receptors. Its fluorinated structure may enhance its metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2,6-difluorophenyl)methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The fluorine atoms in the compound can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
- 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride
- N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride
- Isoindolin-2-yl (6-azaspiro[2.5]octan-1-yl)methanone hydrochloride
Uniqueness
Compared to similar compounds, (1,1-Difluoro-6-azaspiro[25]octan-6-yl)(2,6-difluorophenyl)methanone stands out due to its specific spirocyclic structure and the presence of multiple fluorine atoms
This detailed overview provides a comprehensive understanding of (1,1-Difluoro-6-azaspiro[25]octan-6-yl)(2,6-difluorophenyl)methanone, highlighting its synthesis, reactions, applications, and uniqueness in comparison to similar compounds
Properties
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(2,6-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F4NO/c15-9-2-1-3-10(16)11(9)12(20)19-6-4-13(5-7-19)8-14(13,17)18/h1-3H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJDUKZVDKOXLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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